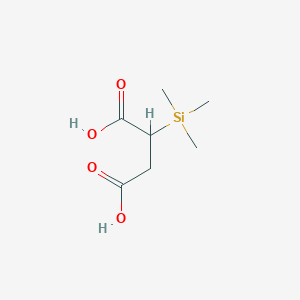

3-Trimethylsilylsuccinic acid

CAS No.:

Cat. No.: VC14486612

Molecular Formula: C7H14O4Si

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O4Si |

|---|---|

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | 2-trimethylsilylbutanedioic acid |

| Standard InChI | InChI=1S/C7H14O4Si/c1-12(2,3)5(7(10)11)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)(H,10,11) |

| Standard InChI Key | RTXZCZFAAYFFKF-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C(CC(=O)O)C(=O)O |

Introduction

Structural and Chemical Properties of 3-Trimethylsilylsuccinic Acid

3-Trimethylsilylsuccinic acid (C₇H₁₄O₄Si) is a dicarboxylic acid with a molecular weight of 206.27 g/mol. The substitution of a hydrogen atom at the C3 position with a trimethylsilyl group introduces steric bulk and electron-withdrawing effects, altering its solubility, acidity, and reactivity compared to unmodified succinic acid. The silyl group stabilizes adjacent carbocations via hyperconjugation, a property exploited in synthetic organic chemistry .

Crystallographic studies of related silylated compounds, such as β-(trimethylsilyl)maleate bound to fumarase C, reveal that the trimethylsilyl moiety occupies hydrophobic pockets in enzyme active sites. For instance, in Escherichia coli fumarase C, the silyl group of β-(trimethylsilyl)maleate interacts with residues H129–N135 of a π-helix, forming a secondary binding site (Site B) distinct from the primary catalytic site (Site A) . This structural insight underscores the compound’s utility in probing enzyme-substrate interactions.

Synthesis and Chemical Reactivity

Reactivity Patterns

The trimethylsilyl group modulates reactivity in nucleophilic and electrophilic reactions. For example, silylketenes like Me₃SiCH=C=O exhibit reduced reactivity toward neutral water but accelerated hydration in acidic or basic conditions due to transition-state stabilization . Similarly, 3-trimethylsilylsuccinic acid may undergo selective decarboxylation or esterification at the unsilylated carboxyl groups, leveraging the silyl group as a protecting moiety.

Biochemical Interactions and Enzymatic Studies

Role in Fumarase C Catalysis

Fumarase C, a key enzyme in the Krebs cycle, catalyzes the hydration of fumarate to L-malate. Crystallographic studies with β-(trimethylsilyl)maleate, a structural analog of 3-trimethylsilylsuccinic acid, revealed two binding sites: Site A (catalytic site) and Site B (allosteric site). Site A engages residues H188, T187, and K324 for substrate binding, while Site B, located 12 Å away, is formed by a π-helix (H129–N135) and accommodates the silyl group . This dual binding mechanism suggests that silylated inhibitors can modulate enzyme activity through noncompetitive inhibition.

Analytical Characterization and Fragmentation Patterns

GC-MS Profiling

Derivatization with TMS or TBDMS reagents is critical for analyzing polar carboxylic acids via GC-MS. The table below summarizes fragmentation patterns observed for silylated dicarboxylic acids, extrapolated to predict behavior in 3-trimethylsilylsuccinic acid:

| Compound (Derivatization) | Key Fragment (m/z) | Carbons Retained | Fragment Composition | Proposed Structure |

|---|---|---|---|---|

| Succinic acid (2TMS) | 116 | C1-2 or C3-4 | C₄H₈O₂Si | TMS-COO-CH₂ |

| Malic acid (3TMS) | 189 | C2-3 | C₇H₁₇O₂Si₂ | TMS-COO, CH₃, CO |

| Citric acid (4TBDMS) | 387 | C1-2-3-4 | C₁₉H₃₉O₅Si₃ | TBDMS-COO, CH₂, CO |

For 3-trimethylsilylsuccinic acid, the expected molecular ion ([M]⁺) would arise at m/z 206. Fragmentation would likely involve loss of CO₂ (44 Da) from the unsilylated carboxyl group, yielding a ion at m/z 162, followed by cleavage of the silyl group (73 Da) to produce m/z 89 .

Tandem MS Insights

Collision-induced dissociation (CID) of silylated acids often results in neutral loss of trimethylsilanol (TMS-OH, 90 Da). In TBDMS derivatives, cleavage of the tert-butyl group (57 Da) precedes silanol loss. These patterns facilitate unambiguous identification of silyl-modified carboxyl groups in complex mixtures .

Applications and Future Directions

Enzyme Mechanism Studies

The use of 3-trimethylsilylsuccinic acid as a substrate analog enables precise mapping of enzyme active sites. For example, its binding to fumarase C’s Site B highlights allosteric regulation opportunities, potentially informing drug design for metabolic disorders .

Synthetic Chemistry

The compound’s dual carboxyl groups and silyl moiety make it a candidate for synthesizing silicon-containing polymers or crosslinkers. Electrochemical methods, as demonstrated for disilylethanes, could be adapted to generate novel materials .

Analytical Advancements

Improved derivatization protocols for silylated acids could enhance metabolite profiling in metabolomics. Future work may explore nano-ESI-MS techniques to minimize fragmentation and improve detection limits .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume